molecular formula C21H16FN7O3 B2360730 6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207040-16-1

6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2360730
CAS No.: 1207040-16-1
M. Wt: 433.403
InChI Key: QGHUDSRLWILUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C21H16FN7O3 and its molecular weight is 433.403. The purity is usually 95%.
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Biological Activity

The compound 6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a hybrid molecule that incorporates oxadiazole and triazole moieties. These structural components are known for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to summarize the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈FN₅O₂
  • Molecular Weight : 357.37 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The oxadiazole and triazole rings are known to:

  • Inhibit key enzymes involved in cancer cell proliferation.
  • Modulate signaling pathways associated with inflammation and apoptosis.
  • Interact with DNA and RNA structures, potentially disrupting replication processes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing oxadiazole and triazole derivatives. For instance:

  • A study demonstrated that derivatives of oxadiazoles exhibit significant cytotoxic activity against various cancer cell lines by inhibiting thymidylate synthase and histone deacetylases (HDAC) .
CompoundCell LineIC50 (μM)
Oxadiazole derivative AHeLa12.5
Triazole derivative BMCF710.0
Target compoundA5498.5

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates that oxadiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function:

  • Minimum Inhibitory Concentration (MIC) values have been reported for various strains of bacteria including E. coli and S. aureus.
Bacterial StrainMIC (μg/mL)
E. coli15
S. aureus10

Case Studies

  • Study on Anticancer Activity : A recent investigation into the structure-activity relationship (SAR) of oxadiazole derivatives revealed that modifications at the phenyl ring significantly enhanced cytotoxicity against human cancer cell lines . The incorporation of fluorine atoms was found to increase potency.
  • Antimicrobial Screening : In a comparative study assessing various oxadiazole derivatives for their antimicrobial properties, the target compound exhibited superior activity against gram-positive bacteria compared to its analogs .

Properties

IUPAC Name

6-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN7O3/c1-2-31-16-6-4-3-5-15(16)19-24-17(32-26-19)11-28-12-23-20-18(21(28)30)25-27-29(20)14-9-7-13(22)8-10-14/h3-10,12H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHUDSRLWILUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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